molecular formula C7H12F3N B7890619 (1S,2R)-2-Trifluoromethyl-cyclohexylamine

(1S,2R)-2-Trifluoromethyl-cyclohexylamine

Cat. No.: B7890619
M. Wt: 167.17 g/mol
InChI Key: KHKJUJGNSSJMED-RITPCOANSA-N
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Description

(1S,2R)-2-Trifluoromethyl-cyclohexylamine is a chiral amine with a trifluoromethyl group attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-Trifluoromethyl-cyclohexylamine typically involves the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a trifluoromethyl-substituted cyclohexanone, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of enantioselective chromatography can also be employed to separate the desired enantiomer from a racemic mixture, ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (1S,2R)-2-Trifluoromethyl-cyclohexylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding cyclohexylamine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction will produce cyclohexylamine derivatives .

Scientific Research Applications

(1S,2R)-2-Trifluoromethyl-cyclohexylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism by which (1S,2R)-2-Trifluoromethyl-cyclohexylamine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

  • (1S,2R)-2-Bromocyclohexylamine
  • (1S,2R)-2-Fluorocyclohexylamine
  • (1S,2R)-2-Chlorocyclohexylamine

Comparison: Compared to its analogs, (1S,2R)-2-Trifluoromethyl-cyclohexylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in both synthetic and medicinal chemistry .

Biological Activity

(1S,2R)-2-Trifluoromethyl-cyclohexylamine is a fluorinated cycloalkyl amine that has garnered attention for its potential biological activities. The unique trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for various pharmacological applications. This article explores the biological activity of this compound, including its mechanism of action, receptor interactions, and potential therapeutic applications.

  • Molecular Formula : C8H14F3N
  • Molecular Weight : Approximately 181.20 g/mol
  • Structure : The compound features a cyclohexane ring substituted with a trifluoromethyl group and an amine functional group, providing a rigid structure conducive to biological interactions.

The trifluoromethyl group significantly increases the lipophilicity of this compound, allowing it to effectively interact with hydrophobic regions of proteins or other biomolecules. This interaction can modulate the activity of various enzymes and receptors, leading to diverse biological effects. The compound's ability to form hydrogen bonds and ionic interactions enhances its binding affinity to specific molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Receptor Binding : The compound has been studied for its ability to bind to various receptors, including chemokine receptors such as CCR2. It acts as an antagonist in receptor-mediated pathways, influencing monocyte migration and inflammation responses .
  • Anticancer Properties : In preclinical studies, compounds similar to this compound have shown potential in inhibiting cancer cell proliferation and inducing apoptosis . The presence of the trifluoromethyl group may enhance the compound's efficacy in targeting cancer cells.
  • Pharmacokinetic Profile : The compound's metabolic stability is enhanced by the trifluoromethyl substitution, which improves oral bioavailability and reduces clearance rates in vivo .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • CCR2 Antagonism :
    • A study identified an analog of this compound as a potent antagonist of CCR2. This compound demonstrated significant inhibition of monocyte infiltration in models of cardiovascular disease and multiple sclerosis .
    • Doses of 25 mg/kg resulted in a 74% inhibition of monocyte influx, showcasing the therapeutic potential of targeting CCR2 with this class of compounds.
  • Anticancer Activity :
    • Research on related compounds indicated that they could induce apoptosis in cancer cell lines through mechanisms involving mitochondrial localization and endoplasmic reticulum stress . The incorporation of fluorinated groups was linked to enhanced cytotoxicity.
  • Pharmacodynamic Studies :
    • Pharmacodynamic evaluations revealed that compounds similar to this compound exhibited improved efficacy profiles compared to earlier candidates in the same series . For example, one study reported an EC50 value of 3.9 nM for monocyte infiltration inhibition.

Summary Table of Biological Activities

Activity TypeDescriptionReference
Receptor BindingAntagonist activity at CCR2
Anticancer EffectsInduction of apoptosis in cancer cells
PharmacokineticsImproved oral bioavailability and metabolic stability

Properties

IUPAC Name

(1S,2R)-2-(trifluoromethyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6H,1-4,11H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKJUJGNSSJMED-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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